Hydroxy sulfentrazone

Description

Contextualization of Sulfentrazone (B1681188) as a Precursor Compound

Sulfentrazone, with the chemical name N-{2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide, is a pre-emergence herbicide belonging to the triazolinone chemical group. scielo.brwikipedia.org It was first introduced to the market in 1991 by FMC Corporation and gained registration in the United States in 1997. wikipedia.org Sulfentrazone is effective in controlling a broad spectrum of weeds, including monocotyledonous, dicotyledonous, and cyperaceous species, particularly in crops like soybeans and sugarcane. awsjournal.org Its mode of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which disrupts chlorophyll (B73375) biosynthesis in susceptible plants, leading to cell membrane damage and eventual plant death. mda.state.mn.us

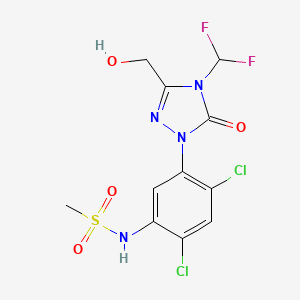

Hydroxy sulfentrazone, chemically known as N-[2,4-dichloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide, emerges as a primary breakdown product of sulfentrazone. lgcstandards.comtheclinivex.com The formation of this metabolite occurs through various biological and environmental processes.

Significance of Metabolite Formation in Environmental and Biological Systems

The transformation of a parent herbicide into its metabolites is a critical area of study in environmental and biological sciences. Metabolites can exhibit different characteristics compared to the original compound, including altered herbicidal activity, persistence in the environment, and mobility in soil and water.

The primary metabolic pathway for sulfentrazone in both plants and soil involves the oxidation of the methyl group on the triazolinone ring, which results in the formation of this compound (also referred to as 3-hydroxymethyl sulfentrazone). epa.govresearchgate.net This initial hydroxylation is a key step in the degradation process. scielo.brresearchgate.net In many cases, this transformation significantly reduces the herbicidal activity of the compound. scielo.brresearchgate.net

In tolerant plant species such as soybeans, the rapid metabolism of sulfentrazone to its metabolites, including this compound, is a primary mechanism of selectivity. scielo.brawsjournal.org For instance, in tolerant soybean cultivars, as much as 90% of the absorbed sulfentrazone can be converted to metabolites within 24 hours. scielo.brawsjournal.org This rapid detoxification prevents the accumulation of the active herbicide to phytotoxic levels.

Historical Perspective of Sulfentrazone Research Relevant to Metabolite Identification

Research into sulfentrazone, following its initial patenting in 1985 by FMC Corporation, has progressively unveiled its metabolic pathways. wikipedia.org Early studies focused on understanding its efficacy and mode of action as a PPO-inhibiting herbicide. wikipedia.org

Subsequent research in the 1990s began to elucidate the metabolic fate of sulfentrazone in various systems. Studies conducted for regulatory purposes, such as those by the U.S. Environmental Protection Agency (EPA), were instrumental in identifying the major metabolites. A 1996 report detailed the proposed metabolic pathways in soil, identifying 3-hydroxymethyl sulfentrazone as the initial product of aerobic degradation. epa.gov

Further investigations into plant metabolism, particularly in tolerant crops like soybeans, confirmed the rapid conversion of sulfentrazone to its hydroxylated form. scielo.br These studies, often employing radiolabeled sulfentrazone, allowed for the tracking and identification of metabolites within the plant tissues. usda.gov Research by Dayan et al. in the late 1990s was pivotal in demonstrating that differential metabolism, leading to the formation of this compound and other metabolites, was the basis for soybean tolerance. scielo.brawsjournal.org

The identification of this compound in animal metabolism studies further solidified its importance as a key metabolite. scielo.brresearchgate.netembrapa.br These collective research efforts have provided a comprehensive understanding of this compound's role as a central intermediate in the biotransformation of its parent compound, sulfentrazone.

Structure

3D Structure

Properties

IUPAC Name |

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2N4O4S/c1-24(22,23)17-7-3-8(6(13)2-5(7)12)19-11(21)18(10(14)15)9(4-20)16-19/h2-3,10,17,20H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJKMWPTUGSZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CO)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation Pathways and Metabolites of Sulfentrazone Leading to Hydroxy Sulfentrazone

Enzymatic Hydroxylation Mechanisms

The initial and rate-determining step in the metabolism of sulfentrazone (B1681188) is the hydroxylation of its methyl group, a reaction catalyzed by a specific class of enzymes.

The hydroxylation of sulfentrazone is primarily catalyzed by the cytochrome P450 monooxygenase (P450) enzyme system. researchgate.netawsjournal.org These enzymes are a diverse family of proteins that play a crucial role in the metabolism of a wide array of compounds by inserting one atom of oxygen into a substrate. nih.govnih.gov The catalytic cycle of P450 enzymes typically involves the activation of molecular oxygen to form a highly reactive ferryl-oxo intermediate (Compound I), which is responsible for abstracting a hydrogen atom from the substrate's C-H bond. nih.govnih.gov This is followed by the recombination of the resulting substrate radical with the hydroxyl group bound to the enzyme's heme center, yielding the hydroxylated product. nih.gov In the case of sulfentrazone, this enzymatic action is the probable catalyst for the oxidation of the methyl group to form a hydroxymethyl group. researchgate.netawsjournal.org

The metabolic process demonstrates a high degree of specificity, targeting the methyl group (CH₃) located at the 3-position of the sulfentrazone molecule's triazole ring. researchgate.netawsjournal.orgpublications.gc.ca The primary route of sulfentrazone metabolization occurs through the substitution of this specific methyl group. awsjournal.org Any exchange or modification of this particular group has been noted to reduce the herbicidal activity of the compound. researchgate.netawsjournal.org This targeted oxidation at the exocyclic, allylic 3-methyl group is the initial step in a cascade of metabolic transformations. publications.gc.ca

Metabolic Cascades and Derivative Formation

Following the initial hydroxylation, sulfentrazone undergoes further transformations, leading to the formation of several derivative compounds.

The first step in the metabolic pathway is the hydroxylation of the methyl group to create 3-hydroxymethyl sulfentrazone, also referred to as HMS. researchgate.netawsjournal.orgpublications.gc.ca This conversion is a rapid and significant process in tolerant species. For instance, in soybeans, over 95% of the parent sulfentrazone is metabolized into this hydroxymethyl analogue within 12 hours. nih.gov Studies in rats have shown that 3-hydroxymethyl sulfentrazone is the main metabolite, accounting for 88-95% of the metabolites excreted in urine. researchgate.netembrapa.br This metabolite is a major component of the residue found in rotational crops and has been identified in soybean seeds, comprising 30-35% of the total radioactive residue (TRR) in some studies. epa.gov

The newly formed hydroxymethyl group of 3-hydroxymethyl sulfentrazone undergoes further oxidation. researchgate.netawsjournal.org This second step in the metabolic cascade converts the hydroxymethyl group (-CH₂OH) into a carboxylic acid group (-COOH), resulting in the formation of sulfentrazone-3-carboxylic acid. researchgate.netawsjournal.orgpublications.gc.ca This reaction is also believed to be catalyzed by cytochrome P450 monooxygenase. researchgate.netawsjournal.org This carboxylic acid derivative is one of the major metabolites identified in various environmental and biological systems. publications.gc.caepa.gov

Data Tables

Table 1: Metabolic Pathway of Sulfentrazone

| Step | Precursor Compound | Enzymatic Process | Resulting Metabolite |

| 1 | Sulfentrazone | Hydroxylation | 3-Hydroxymethyl Sulfentrazone |

| 2 | 3-Hydroxymethyl Sulfentrazone | Oxidation | 3-carboxylic acid sulfentrazone |

| 3 | 3-carboxylic acid sulfentrazone | Decarboxylation | Desmethyl Sulfentrazone |

Table 2: Major Metabolites of Sulfentrazone

| Metabolite Name | Chemical Formula Modification (from parent) | Key Role in Pathway |

| 3-Hydroxymethyl Sulfentrazone | -CH₃ → -CH₂OH | Initial and primary metabolite |

| 3-carboxylic acid sulfentrazone | -CH₂OH → -COOH | Intermediate oxidized metabolite |

| Desmethyl Sulfentrazone | -COOH → -H | Final product of decarboxylation |

Other Identified Metabolites and Their Relationship to Hydroxylation Pathways

The biotransformation of sulfentrazone in biological systems is a multi-step process initiated by hydroxylation. The primary metabolic route involves the hydroxylation of the methyl group at the 3-position of the triazolinone ring, which forms 3-hydroxymethyl sulfentrazone, the compound referred to as hydroxy sulfentrazone. awsjournal.orgresearchgate.net This initial conversion is critical as it is the first step in the detoxification pathway and significantly reduces the molecule's herbicidal activity. awsjournal.orgresearchgate.net

Following this primary hydroxylation, further oxidation occurs. The newly formed hydroxymethyl group is oxidized into a carboxylic group, resulting in the metabolite 3-carboxylic acid sulfentrazone. awsjournal.orgresearchgate.net This sequential pathway from the parent compound to this compound and then to 3-carboxylic acid sulfentrazone is a central feature of its metabolism. The enzyme likely responsible for catalyzing this oxidation is cytochrome P450 monooxygenase. awsjournal.orgresearchgate.net

In certain plants like soybeans, the metabolism continues beyond the formation of 3-carboxylic acid. The hydroxymethyl analogue is rapidly converted into other polar metabolites, including two glycosidic derivatives. nih.gov Another identified metabolite is 3-dimethyl sulfentrazone. awsjournal.orgresearchgate.net The relationship of these metabolites to the hydroxylation pathway is sequential; hydroxylation is the prerequisite step that leads to the formation of these subsequent, less active compounds.

| Metabolite | Precursor | Key Transformation Step |

| This compound (3-hydroxymethyl sulfentrazone) | Sulfentrazone | Hydroxylation of the methyl group awsjournal.orgresearchgate.net |

| 3-Carboxylic Acid Sulfentrazone | This compound | Oxidation of the hydroxymethyl group awsjournal.orgresearchgate.net |

| Glycosidic Derivatives | This compound | Conversion to polar metabolites nih.gov |

Comparative Metabolism Across Biological Systems

The metabolism of sulfentrazone, leading to the formation of this compound and other derivatives, varies across different biological systems, notably between plants and soil microorganisms. In animals, such as rats and goats, ingested sulfentrazone is metabolized and eliminated primarily in the urine as 3-hydroxymethyl (88-95%) and 3-carboxylic acid (0.3-5%) metabolites. awsjournal.orgresearchgate.net This highlights a common detoxification pathway across different life forms, centered on the hydroxylation of the methyl group.

Plant Metabolism of Sulfentrazone and this compound

In plants, sulfentrazone is typically absorbed by the roots and then undergoes rapid metabolism. awsjournal.org The primary metabolic pathway is the same as in other systems: the hydroxylation of the methyl group to create this compound, followed by its oxidation to 3-carboxylic acid. awsjournal.org This process is particularly efficient in tolerant plant species. For instance, in soybeans, over 95% of the parent sulfentrazone is metabolized into its hydroxymethyl analogue within just 12 hours. nih.gov This rapid conversion is a key factor in the herbicide's selectivity. awsjournal.org The modification of the methyl group on the triazole ring is crucial, as this change leads to a reduction in herbicidal activity. awsjournal.orgresearchgate.netbioone.org

The rate of sulfentrazone metabolism is a primary determinant of a plant's tolerance to the herbicide. awsjournal.orgcambridge.org Tolerant species detoxify the compound much more quickly than sensitive ones.

Soybean (Tolerant): In tolerant species like soybean, the metabolism is swift, with 90% of the herbicide transformed into metabolites within 24 hours of application. awsjournal.org

Senna obtusifolia (Tolerant) vs. Cassia occidentalis (Sensitive): A study showed that the tolerant species Senna obtusifolia metabolized 91.6% of absorbed sulfentrazone within nine hours. awsjournal.org In contrast, the sensitive species Cassia occidentalis metabolized only 17% in the same timeframe. awsjournal.org

However, metabolic rate is not the sole mechanism for tolerance. In a comparison between tolerant potato and sensitive weeds like common lambsquarters and jimsonweed, the primary mechanisms of tolerance were identified as differential root absorption and translocation of sulfentrazone to the shoots, rather than a difference in the rate of metabolism. cambridge.orgresearchgate.net Similarly, differences in tolerance among soybean cultivars appear to be related not only to rapid metabolism but also to an intrinsic ability to withstand the peroxidative stress induced by the herbicide. cambridge.org

| Species | Tolerance Level | % Sulfentrazone Metabolized | Timeframe |

| Soybean (Glycine max) | Tolerant | 90% | 24 hours awsjournal.org |

| Senna obtusifolia | Tolerant | 91.6% | 9 hours awsjournal.org |

| Cassia occidentalis | Sensitive | 17% | 9 hours awsjournal.org |

Hydroxylation is the critical first defensive step in the plant's detoxification of sulfentrazone. awsjournal.orgresearchgate.net The conversion of the parent molecule to this compound is essential for reducing its phytotoxicity. bioone.org The methyl group on the 3-position of the triazolinone ring is necessary for the herbicide's maximum biological activity. bioone.org By hydroxylating this group, tolerant plants effectively disarm the molecule. The speed and efficiency of this hydroxylation reaction, therefore, directly correlate with the plant's ability to survive exposure to sulfentrazone. awsjournal.org

Microbial Metabolism and Biodegradation in Soil

In the soil environment, the primary route of sulfentrazone dissipation is microbial degradation. awsjournal.orgnih.govnih.gov The persistence of sulfentrazone in soil can be significant, with a half-life ranging from 110 to 280 days, and sometimes longer, depending on environmental conditions. nih.govwa.gov The biodegradation process often begins after an initial "lag phase," an adaptation period for the soil microorganisms. awsjournal.orgresearchgate.net The first product of this microbial breakdown is the 3-hydroxymethyl metabolite, or this compound. researchgate.netnih.gov This metabolite is noted to be less toxic and more polar than the parent sulfentrazone molecule. nih.gov

The microbial transformation of sulfentrazone to this compound is carried out by specific types of microorganisms. Research indicates that biodegradation occurs through the action of aerobic and facultative microorganisms. awsjournal.org One study specified that sulfentrazone degradation happens specifically via aerobic organisms, noting an absence of degradation under anaerobic conditions. nih.gov The essential role of microbes is confirmed by the observation that degradation is very low in autoclaved, or sterilized, soils. nih.gov Studies have identified potential sulfentrazone-degrading microbes as belonging to the genera Nocardia and Penicillium. embrapa.br

Identification of Specific Microbial Strains Involved in Sulfentrazone Hydroxylation and Degradation

Several studies have focused on isolating and identifying specific microbial strains from soil that are capable of degrading sulfentrazone. These microorganisms utilize the herbicide as a carbon and energy source. researchgate.net Through laboratory experiments, researchers have identified a number of bacteria and fungi that play a role in the biotransformation of sulfentrazone, which includes the hydroxylation step.

The presence of sulfentrazone in the soil can create a selective pressure that favors the growth of adapted microbial strains capable of breaking down the compound. nih.gov Studies have successfully isolated several such microorganisms, confirming their ability to degrade sulfentrazone.

Identified microbial strains with the potential to degrade sulfentrazone include several species of bacteria and fungi. In one study, the bacterial strain Nocardia brasiliensis and the fungus Penicillium sp. were identified as potential sulfentrazone degraders. semanticscholar.orgnih.govresearchgate.netnih.gov Another investigation isolated and identified the bacterial strains Ralstonia pickettii, Rhizobium radiobacter, and Methylobacterium-mesophilicum/radiotolerans as being tolerant to sulfentrazone and capable of its degradation. embrapa.br Fungal strains identified as potential degraders in the same study included Cladosporium sp., Eupenicillium sp., and Paecilomyces sp. embrapa.br Furthermore, research has pointed to the predominance of the Pseudomonas genus in sulfentrazone degradation, with Pseudomonas putida, Pseudomonas lutea, and Pseudomonas plecoglossicida showing a capacity for breaking down the herbicide. nih.gov

Microbial Strains Involved in Sulfentrazone Degradation

| Microorganism Type | Identified Strain |

|---|---|

| Bacterium | Nocardia brasiliensis semanticscholar.orgnih.govnih.gov |

| Fungus | Penicillium sp. semanticscholar.orgnih.govnih.gov |

| Bacterium | Ralstonia pickettii embrapa.br |

| Bacterium | Rhizobium radiobacter embrapa.br |

| Bacterium | Methylobacterium-mesophilicum/radiotolerans embrapa.br |

| Fungus | Cladosporium sp. embrapa.br |

| Fungus | Eupenicillium sp. embrapa.br |

| Fungus | Paecilomyces sp. embrapa.br |

| Bacterium | Pseudomonas putida nih.gov |

| Bacterium | Pseudomonas lutea nih.gov |

| Bacterium | Pseudomonas plecoglossicida nih.gov |

Photolytic Degradation in Aqueous Environments

While sulfentrazone is stable against photodegradation when applied to soil, it is highly susceptible to photolysis in water. awsjournal.org The process of direct photolysis in aqueous solutions is rapid, with a reported half-life ranging from 1 to 12 hours. awsjournal.orgnih.gov The rate of this degradation is influenced by the pH of the water, with the process being accentuated at an alkaline pH. awsjournal.org For instance, the half-life of sulfentrazone in water was determined to be one hour at pH 7 and 9, while at pH 5, the extrapolated half-life was 12 hours. awsjournal.orgresearchgate.net

Formation of Hydroxylated Compounds via Photolysis

The photolysis of the sulfentrazone molecule in an aqueous environment leads to the formation of several degradation products, including hydroxylated compounds. awsjournal.orgresearchgate.net This process can involve the replacement of halogen atoms on the sulfentrazone molecule with hydroxyl groups. nih.gov The formation of these hydroxylated derivatives is a key transformation that occurs during the photodegradation of sulfentrazone in water. awsjournal.orgresearchgate.net

Ring Cleavage and Further Hydroxylated Degradation Products

Products of Sulfentrazone Photolysis in Water

| Degradation Process | Resulting Products/Changes |

|---|---|

| Initial Phototransformation | Dechlorinated Compounds awsjournal.orgnih.govresearchgate.net |

| Initial Phototransformation | Hydroxylated Compounds awsjournal.orgnih.govresearchgate.net |

| Continuous Exposure | Cleavage of the aromatic ring awsjournal.orgresearchgate.net |

| Continuous Exposure | Cleavage of the triazole ring awsjournal.orgresearchgate.net |

Environmental Dynamics and Fate of Hydroxy Sulfentrazone and Its Parent Compound

Persistence and Dissipation of Sulfentrazone (B1681188) Metabolites in Soil Environments

The persistence of sulfentrazone and its metabolites in soil is a critical factor in their environmental fate. Sulfentrazone itself is very persistent, with a reported half-life of 1.5 years (541 days) in soil under aerobic conditions. mda.state.mn.uswa.gov Field dissipation half-life estimates range from 110 to 280 days. nih.gov The primary method for the dissipation of the parent compound is considered to be microbial degradation. nih.gov

While sulfentrazone is relatively stable to photodegradation on soil surfaces, its metabolite, 3-hydroxymethyl sulfentrazone, has been identified on irradiated soils, albeit at low levels. epa.gov Studies have shown that 3-hydroxymethyl sulfentrazone is very mobile in soil. epa.gov

Influence of Soil Physicochemical Properties on Metabolite Persistence

The behavior and persistence of sulfentrazone and its metabolites, including hydroxy sulfentrazone, are significantly influenced by the physicochemical properties of the soil, such as pH, organic matter, and clay content. scielo.br

pH Effects on Dissociation and Sorption of Sulfentrazone Metabolites

Soil pH plays a crucial role in the availability and sorption of sulfentrazone. As a weak acid with a pKa of 6.56, the dissociation of sulfentrazone is highly dependent on soil pH. scielo.br In soils with a pH lower than 5.5, approximately 90% of the herbicide's molecules will be in their non-ionized, molecular form. scielo.br Conversely, as the soil pH increases to above 6.5, the solubility of sulfentrazone also increases. tandfonline.com

This relationship directly impacts the sorption of the compound. Greater sulfentrazone adsorption occurs in soils with lower pH. researchgate.net This is because at a lower pH, more of the compound is in its molecular form, which is less available in the soil solution and more likely to be adsorbed by soil particles. researchgate.net This increased sorption at lower pH can lead to reduced herbicide phytotoxicity. researchgate.net

Organic Matter and Clay Content Interactions Affecting Metabolite Sorption

Organic matter and clay content are key soil components that affect the sorption of sulfentrazone. Soils with higher organic matter content generally show the highest sorption rates. awsjournal.org However, the relationship is not always straightforward. For instance, one study found that an Oxisol with high clay and organic matter content did not exhibit high sulfentrazone sorption. scielo.br

The mobility of sulfentrazone is influenced by both clay and organic matter levels. Soils with lower clay and organic matter content tend to have a higher potential for sulfentrazone leaching. awsjournal.org This indicates that these soil components play a significant role in retaining the herbicide and its metabolites, thereby affecting their persistence and potential for movement within the soil profile.

Climatic and Environmental Factor Impacts on Degradation

Climatic factors, particularly temperature and moisture, are critical in determining the degradation rate and dissipation of sulfentrazone and its metabolites in the soil.

Temperature Effects on Microbial Activity and Metabolite Dynamics

Temperature directly affects the microbial activity responsible for the degradation of sulfentrazone. nih.gov Increased temperatures generally lead to higher rates of herbicide degradation. Studies have shown that sulfentrazone degradation is higher at temperatures of 30°C and 40°C. nih.gov One study estimated a half-life of 91.6 days at 40°C and 70% water holding capacity. nih.gov The degradation of sulfentrazone was best described by a first-order multi-compartment kinetic model, with the compound being less persistent at a higher temperature (40ºC). nih.gov

Table 1: Effect of Temperature on Sulfentrazone Degradation

| Temperature (°C) | Degradation Rate | Half-life (days) | Source |

|---|---|---|---|

| 30 | Higher | - | nih.gov |

| 40 | Higher | 91.6 | nih.gov |

Moisture Content and Rainfall Influence on Dissipation and Leaching

Soil moisture and rainfall are significant drivers of sulfentrazone's dissipation and mobility. Sulfentrazone is considered to have a high potential for leaching. mda.state.mn.uswa.gov The intensity of rainfall can influence the dynamics and leaching of sulfentrazone in the soil, with high mobility observed in cases of large water volumes. awsjournal.org

Studies have demonstrated that increased rainfall leads to more pronounced herbicide leaching. With an 80 mm rainfall simulation, the residual activity of sulfentrazone was detected at depths of up to 40 cm. awsjournal.org This leaching was more pronounced in medium-textured soils compared to clayey soils. awsjournal.org In terms of persistence, sulfentrazone was found to be less persistent under conditions of high soil moisture (80% field capacity). nih.gov However, some research has indicated that soil moisture content did not have a significant effect on sulfentrazone degradation over a 120-day period. nih.gov

Table 2: Influence of Rainfall on Sulfentrazone Leaching

| Simulated Rainfall (mm) | Leaching Depth | Soil Type Impact | Source |

|---|---|---|---|

| 80 | Up to 40 cm | More pronounced in medium-textured soils | awsjournal.org |

Degradation Half-lives of Sulfentrazone and its Hydroxylated Metabolites in various Matrices

The persistence of a chemical in the environment is often quantified by its degradation half-life, the time it takes for 50% of the initial amount to dissipate. Sulfentrazone is characterized as a very persistent herbicide, particularly in soil environments. mda.state.mn.usepa.gov Under aerobic soil conditions, its half-life is reported to be approximately 1.5 years (541-545 days). mda.state.mn.uswa.govregulations.gov In anaerobic aquatic environments, its persistence is even greater, with a reported half-life of 9 years. epa.govepa.gov

The primary metabolic pathway for sulfentrazone in soil involves the oxidation of the methyl group on the triazolinone ring, which forms 3-hydroxymethyl sulfentrazone. epa.gov This hydroxylated metabolite is then further oxidized to form 3-carboxylic acid sulfentrazone. epa.gov While specific half-life data for 3-hydroxymethyl sulfentrazone are not as widely reported as for the parent compound, its transient nature is implied by its rapid conversion to other metabolites. nih.gov

In aquatic environments, direct photolysis (degradation by sunlight) in water is a major route of dissipation for sulfentrazone, in contrast to its stability against photolysis on soil surfaces. epa.govepa.gov The half-life of sulfentrazone in water due to photolysis is rapid, varying with pH: 12 hours at pH 5, and just 1 hour at pH 7 and 9. epa.govresearchgate.net This process leads to dechlorinated and hydroxylated products. researchgate.net

Table 1: Degradation Half-lives of Sulfentrazone

| Matrix | Condition | Half-life | Reference |

|---|---|---|---|

| Soil | Aerobic | 1.5 years (approx. 545 days) | mda.state.mn.usepa.govregulations.gov |

| Soil | Photolysis | 129 days | epa.gov |

| Aquatic | Anaerobic | 9 years | epa.govepa.gov |

| Water | Photolysis (pH 5) | 12 hours | epa.govresearchgate.net |

| Water | Photolysis (pH 7) | 1 hour | epa.govresearchgate.net |

Transport and Mobility of this compound in Environmental Compartments

The movement of sulfentrazone and its metabolites, including this compound, through the environment is dictated by their chemical properties and interactions with soil and water.

Leaching Potential in Soil Profiles

Both sulfentrazone and its metabolites exhibit high mobility and a strong potential to leach through the soil profile. epa.govepa.govherts.ac.uk Studies have demonstrated that aged sulfentrazone residues are very mobile. epa.gov Research specifically examining the metabolites has found them to be highly mobile as well. In one study, nearly 72% of the applied 3-hydroxymethyl sulfentrazone was detected in the leachate, along with 35% of the applied 3-carboxylic acid sulfentrazone. epa.gov This high leaching potential is a primary factor in the potential for these compounds to reach groundwater. publications.gc.ca

The mobility of sulfentrazone and its metabolites is highly dependent on soil characteristics, particularly soil texture, clay content, and organic matter. awsjournal.orgresearchgate.netawsjournal.org Leaching is significantly greater in soils with lower clay and organic matter content. awsjournal.org

Studies have shown that in sandy-textured soils, sulfentrazone can be found at deeper layers, especially after significant rainfall. cabidigitallibrary.org For example, in a quartzarenic neosol (a type of sandy soil), sulfentrazone was detected by indicator plants at depths of up to 45 cm. awsjournal.orgscielo.br In contrast, in soils with higher clay content, the herbicide tends to remain in the more superficial layers, though it still possesses the potential to reach deeper zones. cabidigitallibrary.org The increased mobility in sandy soils can lead to a loss of herbicidal efficacy in the surface layers as the compound moves deeper into the soil profile. awsjournal.orgscielo.br

Table 2: Sulfentrazone Leaching Depth in Various Soil Types

| Soil Type | Leaching Depth Detected by Bioassay | Reference |

|---|---|---|

| Quartzarenic Neosol | Up to 45 cm | awsjournal.orgscielo.br |

| Yellowish-Red Latosol | Up to 35 cm | awsjournal.orgscielo.br |

| Yellowish-Red Acrisol | Up to 20 cm | awsjournal.orgscielo.br |

| Haplic Cambisol | Up to 20 cm | awsjournal.orgscielo.br |

The combination of high persistence and high mobility gives sulfentrazone and its major degradate, 3-carboxylic acid sulfentrazone, a high potential to contaminate groundwater. wa.govepa.govpublications.gc.ca The use of sulfentrazone in areas with permeable soils, especially where the water table is shallow, may result in groundwater contamination. epa.govepa.gov Monitoring data from various regions has confirmed the presence of sulfentrazone in groundwater samples. mda.state.mn.ushealth.state.mn.us Given that metabolites like 3-hydroxymethyl sulfentrazone and 3-carboxylic acid sulfentrazone are also highly mobile, their potential to leach into and contaminate groundwater is a significant environmental concern. epa.govpublications.gc.ca

Volatilization Characteristics of Sulfentrazone and its Metabolites

Volatilization, the process of a chemical turning into a vapor and moving into the atmosphere, is not considered an important dissipation pathway for sulfentrazone and its metabolites. epa.govresearchgate.net Sulfentrazone has a low vapor pressure and a low Henry's Law constant, which indicates a low tendency to volatilize from soil or water surfaces. regulations.govepa.gov Therefore, potential loss to the atmosphere is considered low. wa.gov

Runoff and Surface Water Movement of Metabolites

Sulfentrazone and its metabolites have a high potential to move from treated fields into surface water bodies via runoff. epa.govwa.govepa.gov This movement is primarily through dissolution in runoff water rather than by transport on eroded soil particles, a characteristic linked to its low soil/water partition coefficient (Koc). epa.govepa.gov This means the compound is more likely to be found in the water column than in suspended or bottom sediments. epa.govepa.gov Factors that increase runoff potential include poorly draining or wet soils, sloped fields adjacent to surface waters, and frequently flooded areas. epa.gov Consequently, sulfentrazone can contaminate surface water through both runoff and spray drift. epa.govepa.gov

Analytical Methodologies for the Detection and Quantification of Hydroxy Sulfentrazone

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating hydroxy sulfentrazone (B1681188) from its parent compound, sulfentrazone, and other related metabolites. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the analyte and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) for Triazolinone Metabolites

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of sulfentrazone and its metabolites, including hydroxy sulfentrazone. semanticscholar.org This technique is particularly suitable for non-volatile and thermally sensitive compounds like many pesticide metabolites. nih.gov When coupled with detectors such as UV-diode array (DAD) or mass spectrometry, HPLC provides both quantitative and qualitative data. nih.govresearchgate.net

For the analysis of sulfentrazone residues in soil, one validated HPLC method utilized a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.1% phosphoric acid. nih.gov Detection was achieved at 220 nm, demonstrating good precision with a relative standard deviation (RSD) below 2%. nih.gov While this method was optimized for the parent compound, similar principles are applied for its hydroxylated metabolites. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is frequently employed for the confirmation of sulfentrazone and its metabolites in water and soil samples. researchgate.netca.gov

| Parameter | HPLC Method for Sulfentrazone Analysis |

| Mobile Phase | Acetonitrile—phosphoric acid 0.1% (60:40) nih.gov |

| Column | 5 µm RP-18 Sunfire® (250 mm × 4.6 mm) with RP-18 Sunfire® pre-column nih.gov |

| Flow Rate | 1 mL·min−1 nih.gov |

| Injection Volume | 10 µL nih.gov |

| Detection | UV at 220 nm nih.gov |

| Column Temperature | 30 °C nih.gov |

Gas Chromatography (GC) with Electron Capture Detection (ECD) for Metabolites

Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) is a highly sensitive and selective technique for detecting electronegative compounds, such as halogenated pesticides and their metabolites. measurlabs.comchromatographyonline.com The ECD is particularly effective for detecting compounds containing halogens, making it well-suited for the analysis of sulfentrazone and its derivatives, which contain chlorine and fluorine atoms. scioninstruments.com This method often provides lower detection limits compared to HPLC with UV detection. epa.gov

For the analysis of hydroxymethyl sulfentrazone, a major metabolite, a GC-based analytical method requires a derivatization step. epa.gov The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) derivative using a reagent like N,N-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility and thermal stability for GC analysis. epa.gov The final determination is performed by GC using a capillary column with detection by ECD. epa.gov This method has been successfully validated for determining residues in soybean samples, with recoveries ranging from 67% to 113% for fortifications at 0.025 ppm. epa.gov

| Parameter | GC-ECD Method for Sulfentrazone Metabolite |

| Technique | Gas-Liquid Chromatography (GLC) epa.gov |

| Column | HP-50+ megabore capillary column epa.gov |

| Detector | Electron Capture Detector (ECD) epa.gov |

| Derivatization | Required for hydroxymethyl metabolite using BSTFA to form a TMS derivative epa.gov |

| Application | Determination of sulfentrazone and hydroxymethyl sulfentrazone in soybeans epa.gov |

| Limit of Quantification (LOQ) | 0.05 ppm epa.gov |

Spectrometric Methods for Identification and Quantification

Spectrometric methods are indispensable for the unequivocal identification and accurate quantification of metabolites. Mass spectrometry provides molecular weight and structural information through fragmentation patterns, while nuclear magnetic resonance offers detailed structural elucidation.

Mass Spectrometry (MS) Applications for Metabolite Confirmation

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like LC or GC, is a powerful tool for the confirmation and structural characterization of drug and pesticide metabolites. nih.govijpras.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the metabolite. ijpras.com

For sulfentrazone metabolites, LC-MS/MS is a common confirmatory method. researchgate.net Tandem MS (MS/MS) provides fragmentation information that allows for detailed structural characterization. researchgate.net In the analysis of hydroxymethyl sulfentrazone, for instance, GC-MS can be used to confirm residues of the TMS derivative. epa.gov The fragmentation patterns observed in the mass spectrum, such as the loss of a methyl group from the TMS molecular ion, are used for positive confirmation. epa.gov The use of techniques like electrospray ionization (ESI) with LC-MS/MS is often preferred for a wide scope and better sensitivity for many pesticide classes. researchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including metabolites. hyphadiscovery.comunl.edu While MS provides information on molecular weight and fragmentation, NMR gives detailed insights into the specific arrangement of atoms and their connectivity within a molecule. ethernet.edu.et

The structural identification of metabolites by NMR involves a suite of experiments. One-dimensional (1D) ¹H NMR provides information about the number and chemical environment of protons. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete chemical structure. hyphadiscovery.comcore.ac.uk

COSY identifies proton-proton couplings within a spin system.

HSQC correlates protons to the carbons they are directly attached to. core.ac.uk

HMBC shows correlations between protons and carbons over two to three bonds, helping to piece together different structural fragments. core.ac.uk

Although requiring a larger amount of purified sample compared to MS, modern NMR technology, such as cryoprobes, allows for the acquisition of structural data on microgram quantities of a metabolite. hyphadiscovery.com

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices such as soil, water, and biological tissues, and to remove interfering substances before instrumental analysis. nih.govepa.gov The goal is to obtain a clean, concentrated extract of the analyte.

A common procedure for extracting sulfentrazone and its hydroxy metabolite from soybean samples involves refluxing with a mixture of acetone (B3395972) and hydrochloric acid (75/25 Acetone/0.25N HCl). epa.gov After extraction, the solvent is evaporated, and the aqueous residue is filtered. epa.gov This is followed by a cleanup step using solid-phase extraction (SPE) with a C8 cartridge. epa.gov The cartridge is then dried, and the analytes are eluted with an ethyl acetate/hexane mixture. epa.gov A further cleanup on a silica (B1680970) SPE cartridge may be performed before the final extract is evaporated, reconstituted, and, if necessary, derivatized for GC analysis. epa.gov

For soil and turf samples, a typical extraction method uses a 1:1 acetonitrile/water mixture. ca.gov The sample is homogenized and shaken with the solvent, allowed to settle, and then centrifuged to separate the solid and liquid phases. ca.gov The resulting extract is filtered and can be directly analyzed by LC-MS/MS. ca.gov These extraction techniques are designed to be robust and efficient, ensuring reliable quantification of the target analytes. nih.gov

Validation and Inter-laboratory Comparisons of Analytical Methods for this compound

The reliability and accuracy of analytical methods for the detection and quantification of this compound are ensured through rigorous validation processes. These validation studies assess various parameters to guarantee that the method is fit for its intended purpose. While comprehensive multi-laboratory round-robin analyses for this compound are not extensively documented in publicly available literature, independent laboratory validations have been conducted for methods encompassing this metabolite.

An independent laboratory validation was performed for an analytical method for the determination of sulfentrazone and its metabolites, including 3-hydroxymethyl sulfentrazone, in wheat forage. publications.gc.ca Such validations are crucial for verifying the reproducibility and robustness of the analytical procedure when performed by a different laboratory than the one that developed the method.

Method validation for this compound has been carried out across various matrices, with a focus on recovery rates, linearity, and limits of detection and quantification. For instance, in a method validation for the analysis of sulfentrazone and its hydroxymethyl metabolite in soybeans, the recovery for the hydroxymethyl metabolite ranged from 99% to 132% for samples spiked at a concentration of 0.025 ppm. epa.gov

Further validation data comes from studies on rotational crops. In corn silage, fodder, and grain, the average recovery for 3-hydroxymethyl sulfentrazone was 89 ± 15% over a fortification range of 0.025-0.125 ppm. epa.gov In wheat forage and straw, the average recovery for 3-hydroxymethyl sulfentrazone was 74 ± 7% for a fortification range of 0.025-0.10 ppm. epa.gov

The analytical methods themselves have evolved to improve specificity and efficiency. An earlier gas chromatography (GC) method with an electron capture detector (ECD) was modified to include a more stringent hydrolysis step to account for all conjugated 3-hydroxymethyl sulfentrazone. epa.gov This revised method utilized a more specific electrolytic conductivity detector (ELCD) and was validated on 13 different matrices. epa.gov More recent methods often employ liquid chromatography with tandem mass spectrometry (LC/MS/MS), which can eliminate some of the clean-up and derivatization steps required for GC-based methods. regulations.govfederalregister.gov

The following tables summarize some of the key validation parameters for analytical methods used to quantify this compound in different agricultural matrices.

Table 1: Recovery Rates of this compound in Various Matrices

| Matrix | Fortification Level (ppm) | Recovery Rate (%) | Analytical Method |

|---|---|---|---|

| Soybeans | 0.025 | 99 - 132 | GC/MSD |

| Corn (Silage, Fodder, Grain) | 0.025 - 0.125 | 89 ± 15 (average) | GC |

| Wheat (Forage, Straw) | 0.025 - 0.10 | 74 ± 7 (average) | GC |

Table 2: Methodological Details for this compound Analysis

| Analytical Technique | Detector | Key Validation Notes |

|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) / Electrolytic Conductivity Detector (ELCD) | A revised method with ELCD was validated on 13 different matrices. |

| Gas Chromatography-Mass Spectrometry (GC/MSD) | Mass Selective Detector | Used for the determination of the trimethylsilyl derivative of the hydroxymethyl metabolite. |

| Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) | Tandem Mass Spectrometer | Eliminates some clean-up and derivatization steps required for GC methods. |

While these validation data from single-laboratory and independent laboratory studies provide confidence in the analytical methods for this compound, the absence of large-scale inter-laboratory comparison studies, such as proficiency tests, indicates an area where further research could enhance the global harmonization and standardization of this compound analysis. mdpi.com

Bioremediation and Mitigation Strategies Involving Hydroxy Sulfentrazone Formation

Phytoremediation Approaches for Sulfentrazone (B1681188) Contamination

Phytoremediation is an environmental remediation strategy that utilizes plants to decontaminate soil and water. mdpi.com For sulfentrazone, this approach focuses on using specific plant species that can tolerate, absorb, and metabolize the herbicide, often in conjunction with their associated rhizosphere microbiota. mdpi.comscielo.br

Several plant species have been identified for their potential to remediate sulfentrazone-contaminated soils. These plants facilitate the detoxification process, which includes the metabolic conversion of sulfentrazone to its hydroxylated form, 3-hydroxymethyl sulfentrazone. The primary detoxification pathway involves the oxidation of the methyl group on the triazolinone ring, a reaction that significantly reduces the herbicide's biological activity. usda.gov

In soybeans, for example, over 95% of the parent sulfentrazone is metabolized into its hydroxymethyl analogue within 12 hours of absorption. nih.gov This rapid conversion is a key mechanism of tolerance in this crop. wikipedia.org Other plants, such as Canavalia ensiformis (jack bean), Crotalaria juncea (sunn hemp), Helianthus annuus (sunflower), and Avena sativa (oats), have also demonstrated the ability to reduce sulfentrazone levels in soil, contributing to its remediation. mdpi.comscielo.brnih.govresearchgate.net Research indicates that phytoremediation using C. ensiformis in certain soils can reduce the sulfentrazone load by approximately 27%. researchgate.net

Table 1: Plant Species Involved in Sulfentrazone Phytoremediation This table is interactive. You can sort and filter the data.

| Plant Species | Common Name | Role in Sulfentrazone Remediation | Key Findings |

| Glycine max | Soybean | Rapidly metabolizes sulfentrazone to 3-hydroxymethyl sulfentrazone. nih.govwikipedia.org | Over 95% conversion to the hydroxymethyl metabolite within 12 hours. nih.gov |

| Canavalia ensiformis | Jack Bean | Reduces sulfentrazone residues in soil; stimulates microbial activity. scielo.brresearchgate.net | Can reduce sulfentrazone load by ~27% in certain soil types. researchgate.net |

| Crotalaria juncea | Sunn Hemp | Enhances bioremediation of contaminated soil. nih.govresearchgate.net | Promotes changes in the soil bacterial community, aiding degradation. nih.gov |

| Avena sativa | Oats | Used as a tool for phytoremediation. mdpi.com | Promotes a more uniform and specialized microbial community for degradation. mdpi.com |

| Helianthus annuus | Sunflower | Reduces toxic levels of sulfentrazone in soils. scielo.br | Effective in stimulating soil microbiota for remediation. scielo.br |

| Nicotiana tabacum | Tobacco | Capable of metabolizing sulfentrazone. usda.gov | Metabolism can be enhanced by the presence of other compounds like clomazone. usda.gov |

The rhizosphere—the soil region immediately surrounding plant roots—is a critical zone for the degradation of sulfentrazone and its metabolites. nih.gov This area is characterized by intense interactions between plants and microorganisms, which can accelerate the breakdown of organic contaminants. mdpi.com This process, known as rhizodegradation, is a key component of phytoremediation. nih.gov

Plants release exudates from their roots, which serve as a source of carbon and energy for soil microorganisms. This process, called phytostimulation, increases the size and metabolic activity of the microbial population in the rhizosphere. scielo.brnih.gov Studies on Canavalia ensiformis and Crotalaria juncea have shown that their rhizospheres harbor larger and more active microbial communities, which are more efficient at decontaminating sulfentrazone-polluted soil compared to unplanted soil. nih.govtandfonline.com The microbiota associated with the rhizosphere of C. ensiformis has been found to be particularly effective in reducing sulfentrazone residues. tandfonline.com This enhanced microbial activity in the root zone facilitates the breakdown of both the parent sulfentrazone molecule and its subsequent metabolites, including hydroxysulfentrazone.

Microbial Remediation Techniques for Sulfentrazone and its Metabolites

Microbial degradation is considered the primary pathway for sulfentrazone dissipation in the soil environment. nih.gov This process relies on the metabolic activity of native soil microorganisms to transform the herbicide into less harmful substances. The formation of 3-hydroxymethyl sulfentrazone is a key initial step in this microbial degradation pathway. researchgate.net

Researchers have isolated and identified several species of bacteria and fungi with the potential to degrade sulfentrazone. These microorganisms play a vital role in the initial transformation and subsequent mineralization of the herbicide.

Among the identified microorganisms are the bacteria Nocardia brasiliensis, Rhizobium radiobacter, Ralstonia pickettii, and Methylobacterium radiotolerans, as well as species from the Pseudomonas genus. nih.govresearchgate.netsemanticscholar.org Fungal species, including those from the genera Penicillium, Cladosporium, Eupenicillium, and Paecilomyces, have also been recognized as potential sulfentrazone degraders. nih.govresearchgate.netsemanticscholar.org These organisms can utilize the herbicide as a source of nutrients or break it down through co-metabolism, initiating the detoxification process that leads to the formation of hydroxylated metabolites.

Table 2: Microorganisms Identified as Potential Sulfentrazone Degraders This table is interactive. You can sort and filter the data.

| Microbial Genus/Species | Type | Source of Identification |

| Nocardia brasiliensis | Bacterium | Soil incubation studies. nih.govsemanticscholar.org |

| Penicillium sp. | Fungus | Soil incubation studies. nih.govsemanticscholar.org |

| Rhizobium radiobacter | Bacterium | Soil isolate studies. researchgate.net |

| Ralstonia pickettii | Bacterium | Soil isolate studies. researchgate.net |

| Methylobacterium radiotolerans | Bacterium | Soil isolate studies. researchgate.net |

| Pseudomonas sp. | Bacterium | Reported as a sulfentrazone degrader. researchgate.net |

| Cladosporium sp. | Fungus | Soil isolate studies. researchgate.net |

| Eupenicillium sp. | Fungus | Soil isolate studies. researchgate.net |

| Paecilomyces sp. | Fungus | Soil isolate studies. researchgate.net |

The efficiency of microbial degradation of sulfentrazone, including its hydroxylation to 3-hydroxymethyl sulfentrazone, is significantly influenced by environmental conditions. Optimizing these factors can enhance the rate of biotransformation.

Temperature has been identified as a critical factor. Studies have shown that sulfentrazone degradation is significantly higher at temperatures of 30°C and 40°C. nih.govsemanticscholar.org In one experiment, the half-life of sulfentrazone was estimated to be 91.6 days at 40°C, indicating a faster breakdown at warmer temperatures. nih.gov

Soil moisture , in contrast, did not show a significant effect on degradation rates in studies that varied the water holding capacity from 30% to 100%. nih.govsemanticscholar.org

Additionally, there is often an initial adaptation period or "lag phase" before significant microbial degradation begins. researchgate.net Research has detected the formation of the 3-hydroxymethyl sulfentrazone metabolite after approximately 60 days of incubation, coinciding with the acceleration of the parent compound's disappearance. nih.govresearchgate.net This suggests that the microbial populations require time to acclimate and produce the necessary enzymes for biotransformation. Bio-enhancement, such as inoculating soil with a consortium of known degrader bacteria, can also be a promising strategy to accelerate remediation. scielo.br

Table 3: Optimal Conditions for Sulfentrazone Biotransformation This table is interactive. You can sort and filter the data.

| Environmental Factor | Optimal Condition | Effect on Degradation | Reference |

| Temperature | 30°C to 40°C | Significantly increases the rate of degradation. | nih.govsemanticscholar.org |

| Soil Moisture | Not significant | Degradation was not significantly affected by moisture levels between 30-100% of water holding capacity. | nih.govsemanticscholar.org |

| Adaptation Period | ~60 days | A lag phase is often observed before rapid degradation and metabolite formation begins. | researchgate.net |

Advanced Research Directions and Future Perspectives

Molecular and Genetic Studies of Hydroxylation Enzymes in Various Organisms

The biotransformation of sulfentrazone (B1681188) to hydroxy sulfentrazone is a critical metabolic step mediated by specific enzymes. Future research is focused on elucidating the molecular and genetic basis of these enzymatic processes in a variety of organisms, including crop plants, weeds, and soil microorganisms.

Key Research Thrusts:

Identification of Hydroxylation Genes: A primary goal is to identify the specific genes that encode the enzymes responsible for sulfentrazone hydroxylation. In plants, this research often focuses on the cytochrome P450 monooxygenase (CYP) superfamily of enzymes, which are well-known for their role in detoxifying herbicides. Techniques such as transcriptomics (RNA-seq) and comparative genomics will be instrumental in identifying candidate genes in both sulfentrazone-tolerant crops (like soybeans) and sensitive species.

Enzyme Characterization: Once candidate genes are identified, the encoded enzymes must be characterized. This involves expressing the genes in heterologous systems (such as yeast or E. coli), purifying the enzymes, and performing detailed kinetic studies. These studies will determine the enzyme's affinity for sulfentrazone, its catalytic efficiency, and its substrate specificity.

Genetic Basis of Selectivity: Understanding why some plants are tolerant to sulfentrazone while others are not often comes down to differences in their metabolic enzymes. researchgate.net Genetic studies, including quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS), can pinpoint the specific genetic variations that lead to enhanced hydroxylation activity and, therefore, herbicide tolerance.

Microbial Hydroxylation: Soil microorganisms play a crucial role in the degradation of herbicides. semanticscholar.org Research is needed to isolate and identify bacterial and fungal species that can hydroxylate sulfentrazone. Metagenomic approaches can be used to screen entire microbial communities for the relevant genes and pathways, offering potential avenues for bioremediation.

| Organism Type | Primary Enzyme Family Investigated | Research Objective |

| Plants (Crops/Weeds) | Cytochrome P450 Monooxygenases (CYPs) | Identify specific CYP genes responsible for tolerance/sensitivity. |

| Soil Bacteria | Monooxygenases, Dioxygenases | Isolate and characterize microbes for bioremediation applications. |

| Fungi | Lignin-modifying enzymes, P450s | Screen for species capable of transforming sulfentrazone. |

Development of Novel Remediation Technologies Targeting this compound and its Precursors

Remediation strategies have historically focused on the parent herbicide, sulfentrazone. However, a complete approach must also address the presence and potential impact of its metabolites. Future remediation technologies will be designed to target both sulfentrazone and this compound.

Advanced Remediation Strategies:

Enhanced Phytoremediation: Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. researchgate.net Studies have identified species like Jack bean (Canavalia ensiformis) and Sunn hemp (Crotalaria juncea) that are effective in remediating sulfentrazone-contaminated soils. tandfonline.comscielo.brredalyc.orgawsjournal.org Future work will involve screening for or genetically engineering plants that not only tolerate and degrade sulfentrazone but also efficiently take up and metabolize this compound.

Targeted Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microorganisms with desired degradation capabilities into the contaminated site, while biostimulation involves adding nutrients to enhance the activity of indigenous microbes. nih.gov The isolation of microbes that are highly efficient at degrading both the parent compound and its hydroxylated metabolite would enable the development of potent inoculants for soil and water treatment.

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that generate highly reactive hydroxyl radicals to break down persistent organic pollutants. nih.gov Techniques such as Fenton oxidation, ozonation, or photocatalysis could be optimized to effectively mineralize both sulfentrazone and this compound, converting them into harmless substances like carbon dioxide, water, and inorganic ions.

Hybrid Technologies: Combining different remediation approaches can lead to more effective outcomes. For instance, a hybrid system could use phytoremediation to extract the compounds from the soil, followed by an AOP to treat the contaminated plant biomass or leachate. greener-h2020.eu

Computational Chemistry and Modeling of Sulfentrazone Metabolism and Hydroxylation Pathways

Computational chemistry provides powerful tools to investigate chemical processes at the molecular level, offering insights that can be difficult to obtain through experiments alone. researchgate.net These methods are being applied to understand the metabolism of sulfentrazone and predict the properties of its metabolites.

Computational Approaches:

Molecular Docking: This technique simulates the interaction between a small molecule (sulfentrazone) and the active site of a protein (a hydroxylating enzyme like a cytochrome P450). nih.gov Docking studies can help predict which specific P450 isozyme is most likely to metabolize sulfentrazone, identify the key amino acid residues involved in the binding, and explain the regioselectivity of the hydroxylation reaction. nih.gov

Quantum Mechanics (QM) Modeling: QM methods can be used to model the reaction mechanism of hydroxylation. scholarlyreview.org By calculating the energy barriers for different potential pathways, researchers can determine the most likely mechanism by which the hydroxyl group is added to the sulfentrazone molecule.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or environmental properties. mdpi.commdpi.com A QSAR model could be developed to predict the potential toxicity, persistence, or mobility of this compound and other potential metabolites based on their molecular descriptors, even before they are synthesized or detected in the environment.

Integrated Environmental Risk Assessment Considering Metabolite Dynamics and Fate

Components of an Integrated Assessment:

Metabolite-Inclusive Fate Modeling: Environmental fate models, such as the PRZM-GW (Pesticide Root Zone Model - Groundwater), are used to predict the movement of pesticides in the environment. regulations.gov Future modeling efforts must be refined to incorporate the dynamics of metabolite formation and degradation. This requires data on the rate of conversion from sulfentrazone to this compound in different soils and the subsequent degradation rate of the metabolite itself.

Exposure Pathway Analysis: The potential for this compound to leach into groundwater or move into surface water must be assessed. orst.edu Due to the addition of a hydroxyl group, its water solubility and soil sorption characteristics may differ from sulfentrazone, potentially altering its transport pathways and exposure potential for aquatic ecosystems. cdc.gov By integrating these components, regulators can develop a more complete picture of the environmental risks associated with sulfentrazone use, leading to more informed management decisions. researchgate.netepa.gov

Q & A

Q. What experimental designs are optimal for evaluating hydroxy sulfentrazone’s efficacy in weed control?

Randomized complete block designs (RCBD) and factorial schemes are widely used. For example, RCBD with split-plot arrangements allows testing multiple herbicidal treatments (e.g., sulfentrazone combined with diuron) while controlling spatial variability . Factorial designs (e.g., 5×4 schemes) enable analysis of interactions between variables like tuber density and application rates . Replication (e.g., 4 replications) and stratification by environmental conditions (e.g., fall vs. spring planting) are critical to account for temporal variability .

How should researchers formulate hypothesis-driven questions for this compound studies?

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Q. What statistical methods are appropriate for analyzing sulfentrazone efficacy data?

ANOVA with post-hoc tests (e.g., Tukey’s HSD at P < 0.05) is standard for comparing treatment means . Non-linear regression may model dose-response relationships (e.g., weed biomass vs. sulfentrazone rates). Data should be stratified by experimental runs to address temporal variability, as weed density peaks may shift seasonally .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sulfentrazone efficacy across studies?

Contradictions often arise from environmental factors (e.g., soil moisture), application timing (PRE-t vs. PRE-f), or weed density. For example:

- Application Timing : PRE-t sulfentrazone reduced weed density by 34% in strawberry when applied PRE-f (30 days before bed formation) followed by PRE-t .

- Weed Density : Sulfentrazone efficacy declined at tuber densities >533 tubers/m², necessitating higher rates or tank mixes with imazapic .

- Environmental Interactions : Spring trials showed lower efficacy due to bacterial wilt incidence in tomato, confounding weed competition effects .

Q. What methodologies address challenges in detecting this compound residues in environmental samples?

Modified LC/MS/MS protocols (EPA Method EMON-SM-05-042) improve detection by eliminating derivatization steps required for GC/MS. Sample preparation involves acid reflux and solid-phase extraction (SPE) for metabolites like sulfentrazone-3-carboxylic acid . Recovery rates should be validated across matrices (soil, water) with spiked controls.

Q. How does integrating sulfentrazone with other herbicides enhance nutsedge control?

Tank mixes with S-metolachlor or metribuzin show synergistic effects in tomato, reducing nutsedge density by 27% compared to sulfentrazone alone. However, efficacy depends on sequential applications: PRE-t sulfentrazone followed by POST halosulfuron improved control to 14–27% in fall trials .

Q. What long-term environmental risks are associated with this compound use?

EPA risk assessments highlight intermediate-term (1–6 months) exposure risks for occupational handlers. Metabolite accumulation in soil requires monitoring via longitudinal studies. Glove use (chemical-resistant) and application rate caps (e.g., 800 g a.i. ha⁻¹) mitigate risks .

Methodological Pitfalls to Avoid

- Inadequate Stratification : Failing to separate experimental runs by season or soil type can obscure treatment effects .

- Overlooking Weed Density : High tuber densities (>500/m²) require adjusted rates; otherwise, efficacy claims may be overstated .

- Ignoring Metabolite Analysis : Focusing solely on parent compounds without quantifying metabolites (e.g., sulfentrazone-3-carboxylic acid) underestimates environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.